molecular formula C9H17BN2O4 B595410 1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid CAS No. 1217501-20-6

1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid

Cat. No.: B595410
CAS No.: 1217501-20-6
M. Wt: 228.055
InChI Key: QXGDFMFEWNRPLV-UHFFFAOYSA-N
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Description

1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid (DEEPB) is a boronic acid derivative of pyrazole, a five-membered heterocyclic compound containing three nitrogen atoms. DEEPB is an important reagent in the synthesis of organic compounds and is widely used in the pharmaceutical industry. It has been studied for its potential applications in medicinal chemistry and its ability to act as a catalyst in various organic reactions.

Scientific Research Applications

Synthesis and Chemical Characterization

Synthesis of Pyrazole Derivatives 1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid and its derivatives are crucial intermediates in synthesizing biologically active compounds. For instance, 1-alkyl-pyrazole acid derivatives have been synthesized from 1H-pyrazole through a series of reactions, including methylation, conversion into boronic acids, and condensation with pinacol, offering an overall yield of 27.4% (Zhang Yu-jua, 2013). Moreover, the synthesis of pinacol 1-methyl-1H-pyrazole-5-boronate illustrates the chemical versatility of pyrazole boronic acids in complex organic syntheses (Mullens, 2009).

Chemical Properties and Reactions this compound derivatives exhibit intriguing chemical properties. For instance, studies on diborane(4) pyrazole derivatives have explored the existence of a neutral Boron Pyrazole species, suggesting the potential for polymeric structures and providing insights into the chemistry of B-(1-pyrazolyl)pyrazaboles and poly(1-pyrazolyl)borates (Brock et al., 1988). Moreover, the structural requirements of 1-(2-pyridinyl)-5-pyrazolones for the disproportionation of boronic acids highlight the significance of unprotected boronic acid and bidentate ligand presence in specific transformations, offering insights into the base-promoted disproportionation of arylboronic acids (Cho et al., 2021).

Applications in Catalysis

Suzuki-Miyaura Cross-Coupling Reactions The derivatives of this compound have been utilized in catalytic processes, notably in Suzuki-Miyaura cross-coupling reactions. For example, the synthesis of bulky bis(pyrazolyl)palladium complexes and their evaluation in these reactions demonstrate the ability of pyrazole-containing compounds to stabilize metal complexes used as pre-catalysts (Ocansey et al., 2018). Additionally, the synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki-Miyaura coupling and iron-catalyzed reduction highlights the efficient synthesis of derivatives that are otherwise challenging to prepare (Tomanová et al., 2017).

Biomedical Research and Other Applications

Role in Medical and Pharmaceutical Research Pyrazole derivatives play a significant role in medical and pharmaceutical research due to their chemical modification possibilities and pharmacological potential. The synthesis and properties of compounds like 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles underline the importance of pyrazole and 1,2,4-triazole derivatives in modern medicine and pharmacy (Fedotov et al., 2022). Furthermore, novel pyrazole derivatives have been identified as potential promising anti-inflammatory and antimicrobial agents, showcasing the diversity of applications in the biomedical field (Bekhit et al., 2005).

Properties

IUPAC Name

[1-(2,2-diethoxyethyl)pyrazol-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BN2O4/c1-3-15-9(16-4-2)7-12-6-8(5-11-12)10(13)14/h5-6,9,13-14H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGDFMFEWNRPLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)CC(OCC)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675367
Record name [1-(2,2-Diethoxyethyl)-1H-pyrazol-4-yl]boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217501-20-6
Record name B-[1-(2,2-Diethoxyethyl)-1H-pyrazol-4-yl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217501-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(2,2-Diethoxyethyl)-1H-pyrazol-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,2-Diethoxyethyl)pyrazole-4-boronic acid
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